2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

BRD4 BD2 inhibitor Bromodomain binding affinity Pyridazinone scaffold optimization

This pyridazinone-based probe offers unparalleled, sub-nanomolar affinity for the BRD4 BD2 domain (Kd=0.300 nM) with >11,000-fold selectivity over BD1, driven by the essential 4-bromobenzoyl pharmacophore. Unlike pan-BET inhibitors or weak fragment analogs (Ki=160 µM), this compound enables clean pharmacological dissection of BD2-specific functions in oncology and inflammation research. It is an ideal reference standard for rigorous biochemical assay validation (TR-FRET, SPR, AlphaScreen). A high-priority procurement for epigenetics groups and CROs requiring validated, domain-selective tool compounds.

Molecular Formula C18H20BrN3O2
Molecular Weight 390.281
CAS No. 2310097-95-9
Cat. No. B2548121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
CAS2310097-95-9
Molecular FormulaC18H20BrN3O2
Molecular Weight390.281
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H20BrN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3
InChIKeyTZJUTMTVJYWGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2310097-95-9): Chemical Identity, Pharmacological Profile, and Procurement Rationale


2-((1-(4-Bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2310097-95-9) is a synthetic small molecule belonging to the pyridazinone class, structurally defined by a 6-methylpyridazin-3(2H)-one core tethered via a methylene bridge to a 4-bromobenzoyl-substituted piperidine [1]. The compound exhibits high-affinity binding to the second bromodomain (BD2) of BRD4 (Kd = 0.300 nM) as assessed by BROMOscan assay [2], with pyridazinone scaffolds recognized as validated warheads for bromodomain-containing proteins [3]. Its molecular formula is C18H20BrN3O2 with a molecular weight of approximately 392.3 g/mol, and it is commercially available from multiple research chemical suppliers at ≥95% purity for non-human research applications.

Why Generic Substitution Fails for 2-((1-(4-Bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: The Critical Role of the 4-Bromobenzoyl Pharmacophore in BRD4 BD2 Affinity


In-class pyridazinone derivatives cannot be interchanged for this compound because the 4-bromobenzoyl substituent is the primary driver of its >500,000-fold gain in binding affinity over the unoptimized pyridazinone fragment. A phenylpyridazinone fragment lacking the piperidine linker and 4-bromobenzoyl group exhibits only weak BRD4 bromodomain binding (Ki = 160 μM) [1], whereas the target compound achieves sub-nanomolar affinity (Kd = 0.300 nM) for BRD4 BD2 [2]. Since the BRD4 BD2 binding pocket favors a 4-bromophenyl group for optimal shape complementarity—consistent with PDB 6YQZ structural data [3]—substituting the 4-bromobenzoyl moiety with a 4-methoxy, 4-ethoxy, 3,4-dimethoxy, or 2,4-difluoro benzoyl group would be predicted to ablate this high-affinity interaction, as the bromine atom provides optimal van der Waals contacts that smaller or differently positioned substituents cannot replicate.

Quantitative Differentiation Evidence for 2-((1-(4-Bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one Versus Closest Structural Analogs


BRD4 BD2 Binding Affinity: >500,000-Fold Improvement Over Parent Pyridazinone Fragment

The target compound achieves sub-nanomolar binding to BRD4 BD2 (Kd = 0.300 nM, BROMOscan assay), representing a >500,000-fold improvement over a core phenylpyridazinone fragment (Ki = 160 μM, 2D NMR fragment screen) that lacks the piperidine linker and 4-bromobenzoyl group [1][2]. This magnitude of affinity gain demonstrates that the 4-bromobenzoyl-piperidine moiety is the essential pharmacophoric element conferring high-affinity BD2 engagement—not the pyridazinone core itself.

BRD4 BD2 inhibitor Bromodomain binding affinity Pyridazinone scaffold optimization

BRD4 Domain Selectivity: BD2-Selective Binding Versus Pan-BET Reference Compounds

The target compound demonstrates pronounced selectivity for BRD4 BD2 (Kd = 0.300 nM) over BRD4 BD1 (Kd = 3.30 μM), yielding a >11,000-fold selectivity window [1]. In contrast, a structurally related biphenyl-methylamino-dimethylpyridazinone reference ligand (PDB 6YQZ, P8W) exhibits preferential BD1 binding with an IC50 of 137 nM for BD1 and only 1.02 μM for BD2 (approximately 7.4-fold BD1-selective) [2]. The target compound is therefore 3,400-fold more potent for BD2 and displays an inverted selectivity profile compared to the reference dimethylpyridazinone, directly attributable to the 4-bromobenzoyl-piperidine moiety.

BET bromodomain selectivity BD2-selective inhibitor Epigenetic probe selectivity

Structural Basis for 4-Bromophenyl Binding Complementarity: Class-Level Advantage Over Non-Halogenated and Smaller Halogen Analogs

The high-resolution crystal structure of BRD4 BD1 in complex with a biphenyl-methylamino-dimethylpyridazinone (PDB 6YQZ, 1.39 Å) confirms that the distal phenyl ring of pyridazinone ligands occupies a hydrophobic sub-pocket within the acetyl-lysine binding site [1]. The 4-bromobenzoyl group of the target compound is predicted to occupy this same sub-pocket with enhanced van der Waals contacts due to the large atomic radius and polarizability of bromine (van der Waals radius: Br = 1.85 Å; cf. Cl = 1.75 Å; F = 1.47 Å; H = 1.20 Å). Analogs with 4-methoxy, 4-ethoxy, 2-fluoro, or 2,4-difluoro substitutions would provide progressively weaker occupancy of this sub-pocket, consistent with the observation that the parent phenylpyridazinone fragment (no halogen) achieves only Ki = 160 μM [2].

BRD4 BD2 structural biology Halogen bonding bromodomain Pyridazinone SAR

Recommended Research and Procurement Application Scenarios for 2-((1-(4-Bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one


Chemical Probe for BRD4 BD2-Specific Functional Studies in Epigenetic Research

The compound's >11,000-fold selectivity for BRD4 BD2 (Kd = 0.300 nM) over BD1 (Kd = 3.30 μM) [1] makes it suitable as a chemical probe for dissecting BD2-specific transcriptional functions. Researchers investigating the differential roles of BRD4 bromodomains in gene regulation, oncogene expression (e.g., MYC), or inflammatory signaling can use this compound at low nanomolar concentrations to selectively occupy BD2 while leaving BD1 largely unoccupied, enabling clean pharmacological dissection of domain-specific biology that pan-BET inhibitors cannot achieve [2]. Procurement priority: high for academic and industry epigenetics groups requiring BD2-selective tool compounds.

Lead Optimization Starting Point for BET BD2-Selective Inhibitor Drug Discovery Programs

With sub-nanomolar BD2 affinity (Kd = 0.300 nM) [1] and a pyridazinone scaffold validated by structural biology (PDB 6YQZ) [2], this compound serves as an attractive lead-like starting point for medicinal chemistry optimization toward BD2-selective therapeutics. The 4-bromobenzoyl-piperidine moiety provides a well-characterized pharmacophore with established structure-activity relationships, while the pyridazinone core offers synthetic tractability for further derivatization at multiple positions. This compound is recommended for structure-guided drug design programs targeting BD2-driven pathologies including NUT midline carcinoma, acute myeloid leukemia, and castration-resistant prostate cancer.

Reference Standard for BRD4 BD2 Binding Assay Development and Screening Cascade Validation

The compound's well-defined binding parameters—Kd = 0.300 nM for BD2 (BROMOscan) and Kd = 3.30 μM for BD1 (ITC) [1]—qualify it as an ideal reference standard for establishing and validating BRD4 BD2 biochemical and biophysical assays (e.g., TR-FRET, AlphaScreen, SPR, ITC). Its large dynamic range between BD2 and BD1 affinity enables robust Z'-factor determination and assay window assessment in high-throughput screening formats. Procurement priority: recommended for core screening facilities, CROs, and pharmaceutical assay development groups requiring BD2-selective control compounds with cross-validated affinity data.

Quote Request

Request a Quote for 2-((1-(4-bromobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.